molecular formula C15H11IN2O B3468097 1-(2-iodobenzoyl)-2-methyl-1H-benzimidazole

1-(2-iodobenzoyl)-2-methyl-1H-benzimidazole

Cat. No. B3468097
M. Wt: 362.16 g/mol
InChI Key: QMBFFHSHCZKIPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-iodobenzoyl)-2-methyl-1H-benzimidazole is a chemical compound that has been extensively studied for its potential use in scientific research. It is a benzimidazole derivative that has been synthesized using various methods and has shown promising results in various applications.

Mechanism of Action

The mechanism of action of 1-(2-iodobenzoyl)-2-methyl-1H-benzimidazole is not fully understood. However, studies have indicated that it may work by inhibiting specific enzymes or proteins involved in various cellular processes. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of NF-κB, a protein involved in the regulation of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have indicated that it can induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and inhibit the growth of various bacteria and fungi. Additionally, it has been shown to have low toxicity in normal cells, indicating that it may be a safe compound for use in scientific research.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(2-iodobenzoyl)-2-methyl-1H-benzimidazole is its potential use in various scientific research applications. It has been shown to have anti-tumor, anti-inflammatory, and anti-microbial activity, making it a promising compound for further study. Additionally, it has low toxicity in normal cells, indicating that it may be a safe compound for use in lab experiments.
However, there are also limitations to the use of this compound in lab experiments. One limitation is the cost of synthesis, which can be expensive. Additionally, the compound may have limited solubility in certain solvents, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 1-(2-iodobenzoyl)-2-methyl-1H-benzimidazole. One direction is the further study of its anti-tumor activity, with a focus on identifying the specific mechanisms by which it inhibits cancer cell growth. Another direction is the study of its potential use as an anti-inflammatory and anti-microbial agent, with a focus on identifying the specific enzymes or proteins that it targets. Additionally, further studies can be conducted to optimize the synthesis method and improve the solubility of the compound in various solvents.

Scientific Research Applications

1-(2-iodobenzoyl)-2-methyl-1H-benzimidazole has been extensively studied for its potential use in scientific research. It has been shown to have anti-tumor activity, with studies indicating that it inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer. It has also been studied for its potential use as an anti-inflammatory agent, with studies indicating that it can inhibit the production of inflammatory cytokines. Additionally, it has been shown to have potential as an anti-microbial agent, with studies indicating that it can inhibit the growth of various bacteria and fungi.

properties

IUPAC Name

(2-iodophenyl)-(2-methylbenzimidazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11IN2O/c1-10-17-13-8-4-5-9-14(13)18(10)15(19)11-6-2-3-7-12(11)16/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMBFFHSHCZKIPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C(=O)C3=CC=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.